N~2~-(3-methoxyphenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and nitropyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline and 4-methoxyaniline with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the methoxy or nitro groups .
Scientific Research Applications
N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxyphenyl and nitropyrimidine derivatives, such as:
- N-(4-Methoxyphenyl)-2-nitroaniline
- 4-Methoxy-2-nitropyrimidine
- N-(3-Methoxyphenyl)-4-nitropyrimidine
Uniqueness
N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxyphenyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18N6O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O4/c1-27-13-8-6-11(7-9-13)20-17-15(24(25)26)16(19)22-18(23-17)21-12-4-3-5-14(10-12)28-2/h3-10H,1-2H3,(H4,19,20,21,22,23) |
InChI Key |
PWPKIVXUQWHLRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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